molecular formula C12H7FO3S B13471703 4-(4-Fluorophenyl)-2-formylthiophene-3-carboxylic acid

4-(4-Fluorophenyl)-2-formylthiophene-3-carboxylic acid

Cat. No.: B13471703
M. Wt: 250.25 g/mol
InChI Key: KBYYNBZQGZTKFI-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-formylthiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a fluorophenyl group and a formyl group in the structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-formylthiophene-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with thiophene-2-carboxylic acid under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an organic solvent like dichloromethane. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-formylthiophene-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol group using reducing agents such as sodium borohydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Electrophilic reagents like halogens or nitrating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: this compound can be converted to 4-(4-Fluorophenyl)-2-carboxythiophene-3-carboxylic acid.

    Reduction: The compound can be reduced to 4-(4-Fluorophenyl)-2-hydroxymethylthiophene-3-carboxylic acid.

    Substitution: Various substituted derivatives of the original compound, depending on the substituent introduced.

Scientific Research Applications

4-(4-Fluorophenyl)-2-formylthiophene-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-formylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to changes in the expression of genes involved in cell growth and differentiation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylboronic acid: Another fluorophenyl derivative with different functional groups and applications.

    3-Chloro-4-fluorophenylboronic acid: A similar compound with a chlorine atom in addition to the fluorine atom.

Uniqueness

4-(4-Fluorophenyl)-2-formylthiophene-3-carboxylic acid is unique due to the presence of both a fluorophenyl group and a formyl group in its structure. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject for research in various fields.

Properties

Molecular Formula

C12H7FO3S

Molecular Weight

250.25 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-formylthiophene-3-carboxylic acid

InChI

InChI=1S/C12H7FO3S/c13-8-3-1-7(2-4-8)9-6-17-10(5-14)11(9)12(15)16/h1-6H,(H,15,16)

InChI Key

KBYYNBZQGZTKFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=C2C(=O)O)C=O)F

Origin of Product

United States

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